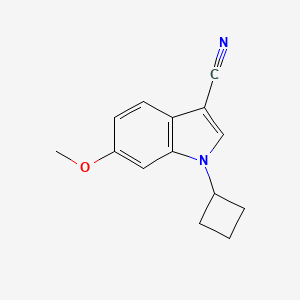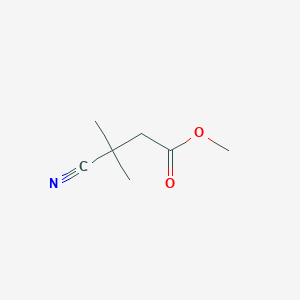
5-bencil-1H-1,2,4-triazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C12H13N3O2. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry
Aplicaciones Científicas De Investigación
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, also known as ethyl 3-benzyl-1H-1,2,4-triazole-5-carboxylate, is a compound with potential neuroprotective and anti-neuroinflammatory properties It has been suggested that it may interact with active residues of atf4 and nf-kb proteins .
Mode of Action
The mode of action of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may interact with its targets to modulate these cellular processes, thereby exerting its neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate are primarily related to neuroprotection and inflammation. The compound’s action on the ER stress pathway, apoptosis pathway, and NF-kB inflammatory pathway suggests that it may have downstream effects on neuronal survival and inflammatory responses .
Pharmacokinetics
The compound’s potential as a neuroprotective and anti-inflammatory agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its targets in the nervous system .
Result of Action
The molecular and cellular effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate’s action include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound may protect neurons from stress-induced damage and death .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolite levels. Additionally, it can modulate the activity of enzymes involved in energy production, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions determine the compound’s localization and accumulation, which in turn influence its efficacy and potential side effects .
Subcellular Localization
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through a multi-step process involving the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The key steps include:
Formation of Acyl Hydrazides: Acyl hydrazides are prepared from the corresponding carboxylic acids and hydrazine.
Cyclization: The acyl hydrazides undergo cyclization with ethyl 2-ethoxy-2-iminoacetate hydrochloride to form the triazole ring.
Benzylation: The triazole intermediate is then benzylated to obtain the final product.
Industrial Production Methods
Industrial production of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate typically involves optimization of the synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines .
Comparación Con Compuestos Similares
Ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-benzyl-1H-1,2,4-triazole-5-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester variant with different physical and chemical properties.
1,2,4-Triazole-3-carboxylate derivatives: Various derivatives with different functional groups and biological activities.
Propiedades
IUPAC Name |
ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-13-10(14-15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNKUMTNKZJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648430-85-7 | |
| Record name | ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride](/img/structure/B1444704.png)


![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
